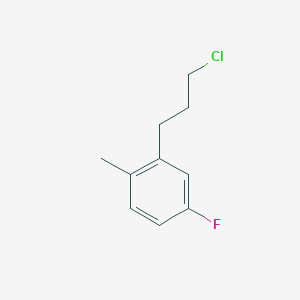
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxylic acid group, and a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include oxazolidinones, esters, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-Thiazolidine-4-carboxylic acid: Similar in structure but contains a sulfur atom in the ring.
(4R)-Oxazolidine-4-carboxylic acid: Lacks the methyl group present in (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.
Uniqueness
The presence of the methyl group in this compound distinguishes it from other similar compounds, potentially altering its reactivity and binding properties. This unique structural feature can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C5H7NO4 |
|---|---|
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(4R)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-6-3(4(7)8)2-10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
Clé InChI |
BFXOZXAVSIVJKJ-GSVOUGTGSA-N |
SMILES isomérique |
CN1[C@H](COC1=O)C(=O)O |
SMILES canonique |
CN1C(COC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



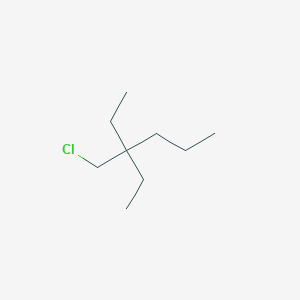

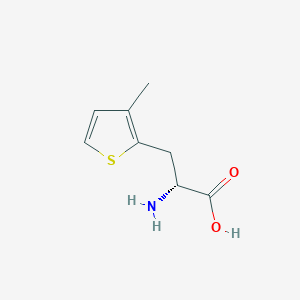

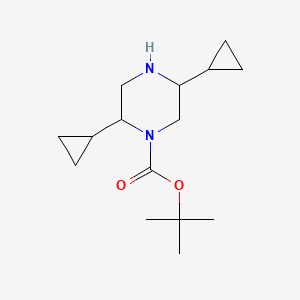
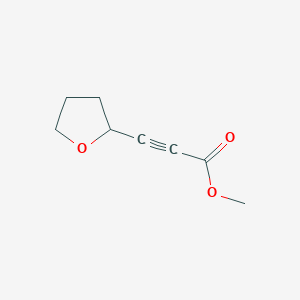
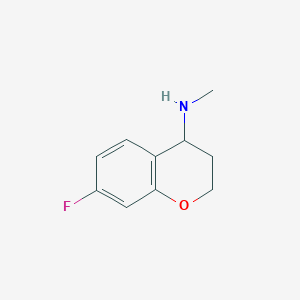

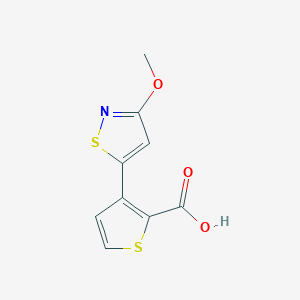
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
